![molecular formula C19H31NO2S B5617083 1-[(2,4,6-triisopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5617083.png)
1-[(2,4,6-triisopropylphenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction 1-[(2,4,6-Triisopropylphenyl)sulfonyl]pyrrolidine is a chemical compound studied for its various chemical properties and applications in organic synthesis.
Synthesis Analysis
- The synthesis of 1-(arylsulfonyl)pyrrolidines, which may include compounds like 1-[(2,4,6-triisopropylphenyl)sulfonyl]pyrrolidine, can be achieved through acid-catalyzed reactions of phenols with sulfonyl derivatives under mild conditions, leading to the formation of pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
Molecular Structure Analysis
- The molecular structure of similar sulfonyl derivatives has been analyzed through various techniques like Vibrational Circular Dichroism (VCD) and Density Functional Theory (DFT) calculations, as demonstrated in studies of structurally related compounds (Carosati et al., 2009).
Chemical Reactions
- 1-Sulfonylpyrrolidines can undergo chemical reactions under acidic conditions, leading to the formation of products like dibenzoxanthenes, diarylbutanes, and resorcinarenes with sulfonylamide moieties (Gazizov et al., 2017).
Physical Properties Analysis
- The physical properties of sulfonyl derivatives are often characterized using techniques such as X-ray diffraction, as shown in studies on similar compounds (Ferguson et al., 1999).
Chemical Properties Analysis
- The chemical properties of 1-[(2,4,6-triisopropylphenyl)sulfonyl]pyrrolidine and related compounds can include reactivity with various substrates, as demonstrated in the synthesis of polysubstituted pyrroles and pyrrolidines (Benetti et al., 2002).
properties
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2S/c1-13(2)16-11-17(14(3)4)19(18(12-16)15(5)6)23(21,22)20-9-7-8-10-20/h11-15H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVHTKMCICZHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4,6-Tris(propan-2-YL)benzenesulfonyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5617002.png)
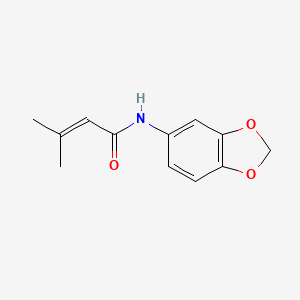
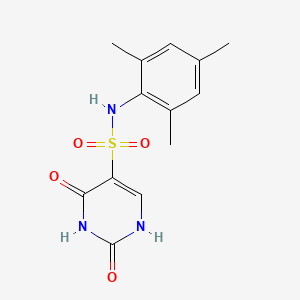
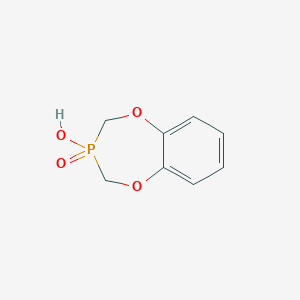
![5-acetyl-1'-isonicotinoyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5617016.png)
![1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-2-(2-phenylethyl)piperidine](/img/structure/B5617024.png)
![2-phenyl-N-[2-(pyridin-3-yloxy)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5617039.png)

![(4R)-N-ethyl-1-isonicotinoyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5617068.png)
![cyclopentyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5617078.png)
![methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5617081.png)
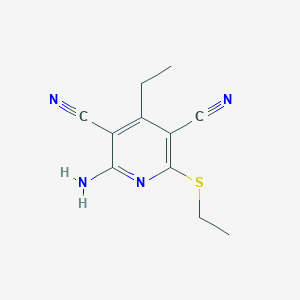
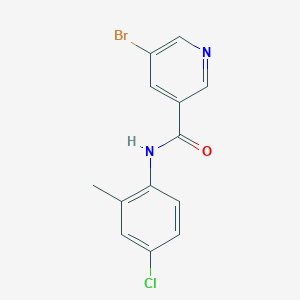
![9-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5617095.png)